Methyl 4-(1H-imidazol-1-yl)benzoate
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. wisdomlib.orglifechemicals.comjournalijcar.org Its derivatives are lauded for their diverse pharmacological properties, which include antifungal, anti-inflammatory, and anticancer activities. wisdomlib.orgjournalijcar.orgmdpi.com The unique electronic characteristics and the ability of the imidazole ring to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry and drug discovery. lifechemicals.commdpi.comnih.gov The presence of this ring in natural products like the amino acid histidine and the hormone histamine (B1213489) underscores its biological importance. lifechemicals.com In materials science, imidazole-based compounds are utilized as metal-complexing agents, catalysts for ester hydrolysis, ionic liquids, and components of synthetic polymers. lifechemicals.com Furthermore, N-heterocyclic carbenes derived from imidazoles serve as crucial ligands in catalysis. lifechemicals.com
Methyl 4-(1H-imidazol-1-yl)benzoate as a Heterocyclic Building Block in Advanced Organic Synthesis
This compound is a heterocyclic compound that strategically combines the key features of both imidazole and benzoate (B1203000) moieties. chemicalbook.comsigmaaldrich.com This unique structure positions it as a valuable building block in advanced organic synthesis. chemicalbook.comsigmaaldrich.comhoffmanchemicals.com The imidazole ring provides a site for coordination with metal catalysts or for participation in hydrogen bonding interactions, while the methyl benzoate portion offers a reactive handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This bifunctionality allows for the construction of more complex molecules with potential applications in medicinal chemistry, materials science, and catalysis. For instance, it can be used in the synthesis of novel ligands for metal-catalyzed reactions or as a precursor for the development of new pharmaceutical agents. nih.govmdpi.com The compound's utility is further highlighted by its role in creating molecules with specific electronic and photophysical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-imidazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBBZTZQWIGHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377582 | |
| Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101184-08-1 | |
| Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 1h Imidazol 1 Yl Benzoate and Analogues
Direct Esterification Approaches
The synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate can be achieved through the direct esterification of its corresponding carboxylic acid precursor, 4-(1H-imidazol-1-yl)benzoic acid. This method, a classic Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. youtube.comtcu.edu
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the ester yields the final product, this compound. tcu.edu To drive the equilibrium towards the product side and achieve high yields, an excess of methanol is often used, or the water generated during the reaction is removed. tcu.edu While this method is fundamental, its efficiency can be influenced by the equilibrium nature of the reaction. tcu.edu Recent advancements have explored the use of solid acid catalysts, such as titanium-doped zirconium, to facilitate the esterification of various benzoic acids, offering potential for more environmentally benign and reusable catalytic systems. mdpi.com
Nucleophilic Substitution Strategies
A prominent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the direct coupling of imidazole (B134444) with an activated aryl ester. A common substrate for this reaction is methyl 4-fluorobenzoate (B1226621). The fluorine atom acts as a good leaving group, activated by the electron-withdrawing ester group at the para position.
A typical procedure involves heating methyl 4-fluorobenzoate with imidazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylsulfoxide (DMSO). prepchem.com The base deprotonates the N-H of the imidazole, generating the imidazolate anion, a potent nucleophile. This anion then attacks the electron-deficient carbon atom of the benzene (B151609) ring bearing the fluorine atom, leading to the formation of a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion yields the desired product. prepchem.com
Table 1: Nucleophilic Substitution for this compound Synthesis prepchem.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| Methyl 4-fluorobenzoate | Imidazole | Potassium Carbonate | Dimethylsulfoxide (DMSO) | ~120°C | ~3 hr |
This method is highly effective for establishing the crucial carbon-nitrogen bond between the imidazole ring and the phenyl group.
Catalytic Coupling Reaction Pathways
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. These methods offer a powerful and versatile alternative to classical nucleophilic substitution, often proceeding under milder conditions with broader substrate scope. For the synthesis of N-aryl imidazoles, copper and palladium-catalyzed reactions are the most prominent. Copper-catalyzed Ullmann-type couplings have historically been used, but often require high reaction temperatures.
Palladium-Catalyzed Imidazole-Aryl Coupling
Palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination, has emerged as a highly effective and general method for coupling imidazoles with aryl halides. nih.gov This approach allows for the formation of the N-aryl bond under relatively mild conditions with high selectivity. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a suitable phosphine (B1218219) ligand and a base. acs.org
A key challenge in the N-arylation of unsymmetrical imidazoles is controlling the regioselectivity. However, specific ligand systems have been developed to achieve complete N1-selectivity. nih.govacs.org Studies have shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, but this can be overcome by pre-activating the catalyst before introducing the imidazole substrate. nih.govacs.org This methodology is highly general, accommodating a wide variety of functionalized aryl bromides, chlorides, and even triflates. acs.org The utility of this approach has been demonstrated in the synthesis of complex pharmaceutical molecules like Nilotinib. nih.govacs.org
Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation of 4-Methylimidazole acs.org
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd₂(dba)₃ / L1* | NaOtBu | Toluene | 95 |
| 4-Chlorotoluene | Pd₂(dba)₃ / L1* | NaOtBu | Toluene | 88 |
| 4-Trifluoromethylphenyl triflate | Pd₂(dba)₃ / L1* | Cs₂CO₃ | Toluene | 95 |
*L1 refers to a specific phosphine ligand detailed in the source literature.
Another innovative palladium-catalyzed route involves a tandem process where aryl iodides, imines, and carbon monoxide combine to form polysubstituted imidazoles in a single operation. rsc.orgrsc.org This reaction proceeds through the catalytic carbonylation of the aryl halide to form a reactive acyl chloride, which then reacts with an imine to generate a 1,3-dipole that undergoes cycloaddition. rsc.orgrsc.org This modular approach allows for diverse substitution patterns on the final imidazole product. rsc.orgrsc.org
Advanced Synthetic Techniques
The quest for more efficient, rapid, and environmentally friendly chemical processes has driven the adoption of advanced synthetic technologies. Microwave-assisted synthesis and the principles of green chemistry are particularly relevant to the production of imidazole derivatives.
Microwave-Assisted Synthesis of Imidazole Derivatives
Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of reactions, including the synthesis of heterocyclic compounds like imidazoles. nih.gov Compared to conventional heating methods, microwave irradiation offers significant advantages such as dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer by-products. nih.govniscpr.res.inrasayanjournal.co.in
This technology has been successfully applied to various imidazole syntheses, including multicomponent reactions where aldehydes, amines, and other building blocks are combined in one pot. niscpr.res.in Solvent-free conditions, often using a solid support like silica (B1680970) gel, can be employed, further enhancing the environmental credentials of the process. niscpr.res.innih.gov For instance, the synthesis of aryl imidazoles that might take several hours via conventional heating can often be completed in a matter of minutes under microwave irradiation. niscpr.res.in
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Aryl Imidazole niscpr.res.in
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 10-12 hours | 60-70 |
| Microwave Irradiation | 12-16 minutes | 85-95 |
The rapid, efficient heating provided by microwaves makes this an attractive strategy for the high-throughput synthesis of libraries of imidazole analogues for drug discovery and materials science. nih.gov
Green Chemistry Principles in Imidazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bibsonomy.org These principles are increasingly being applied to the synthesis of imidazoles.
Key green chemistry strategies in this area include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). nih.govnih.gov The use of water as a solvent in aromatic nucleophilic substitution reactions is a significant step towards sustainability. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent, often under microwave irradiation or using solid supports, minimizes waste and simplifies purification. niscpr.res.in
Catalysis: Employing reusable catalysts, such as solid-supported acid catalysts or recyclable metal catalysts, reduces waste and improves atom economy. mdpi.com Nano-silica dendritic polymer-supported catalysts have been developed for ultrasound-assisted imidazole synthesis, allowing for easy recovery and reuse. mdpi.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasonic irradiation shortens reaction times and reduces energy consumption compared to conventional refluxing. nih.govmdpi.com
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step minimizes intermediate isolation and purification steps, saving time, resources, and reducing waste. nih.govniscpr.res.in
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and cost-effective.
Synthesis of Precursors and Related Intermediates
The efficient synthesis of this compound relies on the availability of key precursors and intermediates. The primary starting materials for the most common synthetic route are a substituted benzoic acid derivative and imidazole.
One of the key precursors is methyl 4-fluorobenzoate. This compound is commercially available but can also be prepared in the laboratory. wikipedia.org A common method for its synthesis is the Schiemann reaction, which involves the diazotization of 4-aminobenzoic acid (protected as its ethyl ester), followed by the introduction of a fluoride atom using tetrafluoroborate. The final step is the hydrolysis of the ester to yield 4-fluorobenzoic acid, which can then be esterified to methyl 4-fluorobenzoate. wikipedia.org Another reported method involves the esterification of 4-fluorobenzoic acid using ethanol in the presence of sulfuric acid. ingentaconnect.com
The other crucial precursor is imidazole, a five-membered aromatic heterocycle with two nitrogen atoms. uobasrah.edu.iq The first synthesis of imidazole was reported in 1858 and involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), a method known as the Debus synthesis. uobasrah.edu.iqpharmaguideline.com While this method is still in use, particularly for C-substituted imidazoles, it often results in low yields. uobasrah.edu.iq Numerous other methods for synthesizing the imidazole ring and its derivatives have since been developed, including the Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis. pharmaguideline.com These methods often involve the reaction of dicarbonyl compounds with aldehydes and ammonia or its derivatives. uobasrah.edu.iqorganic-chemistry.org The synthesis of imidazole derivatives can be catalyzed by various substances, including metal oxides and acids. tandfonline.com
For the synthesis of analogues of this compound, various substituted precursors and intermediates are required. For instance, the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a key intermediate for certain pharmacologically active compounds, involves the reaction of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole. google.com
The synthesis of related intermediates often involves multi-step reaction sequences. For example, the preparation of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, has been achieved through the N-alkylation of imidazole with tert-butyl chloroacetate, followed by non-aqueous ester cleavage. nih.gov Another example is the synthesis of methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, which is carried out in two steps starting from ortho-phenylenediamine and 2-chloroacetic acid to form an isothiouronium-1-H-benzimidazole salt intermediate. researchgate.net
The table below summarizes some of the key precursors and intermediates mentioned, along with their roles in the synthesis.
| Compound Name | Role in Synthesis |
| Methyl 4-fluorobenzoate | Precursor |
| Imidazole | Precursor |
| 4-Fluorobenzoic acid | Precursor to methyl 4-fluorobenzoate |
| 4-Aminobenzoic acid | Precursor to 4-fluorobenzoic acid |
| Glyoxal | Precursor in imidazole synthesis |
| Formaldehyde | Precursor in imidazole synthesis |
| 1-Fluoro-3-nitro-5-trifluoromethyl-benzene | Precursor for analogues |
| 4-Methyl-1H-imidazole | Precursor for analogues |
| Imidazol-1-yl-acetic acid hydrochloride | Intermediate for related compounds |
| Methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate | Related intermediate |
| ortho-Phenylenediamine | Precursor for related intermediates |
| 2-Chloroacetic acid | Precursor for related intermediates |
Chemical Reactivity and Transformation Studies of Methyl 4 1h Imidazol 1 Yl Benzoate
Ester Hydrolysis Mechanisms
The ester functional group in Methyl 4-(1H-imidazol-1-yl)benzoate is susceptible to hydrolysis, a fundamental reaction that involves cleavage of the ester bond by water. libretexts.org This transformation can be catalyzed by either an acid or a base, each following a distinct mechanism and yielding specific products. libretexts.org
Under acidic conditions, the hydrolysis is a reversible reaction that results in the formation of the corresponding carboxylic acid and an alcohol. libretexts.org For this compound, this reaction is typically performed by heating the ester in an aqueous solution containing a strong acid catalyst. libretexts.org The products are 4-(1H-imidazol-1-yl)benzoic acid and methanol (B129727).
Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields an alcohol and a carboxylate salt. libretexts.org This reaction is driven to completion because the final carboxylate anion is resonance-stabilized and non-reactive towards the alcohol. libretexts.org Treatment of this compound with a base, such as sodium hydroxide (B78521) in a water-methanol mixture, followed by acidic workup, is a common method to produce 4-(1H-imidazol-1-yl)benzoic acid. chemspider.comyoutube.com
| Reaction Type | Reagents & Conditions | Products | Reaction Nature |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst), Heat | 4-(1H-imidazol-1-yl)benzoic acid, Methanol | Reversible |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (or other base), H₂O/MeOH, Heat 2. H⁺ (acid workup) | 4-(1H-imidazol-1-yl)benzoic acid, Methanol | Irreversible |
Nucleophilic Reactivity of the Imidazole (B134444) Nitrogen
The imidazole ring is an amphoteric species, meaning it can act as both an acid and a base. nih.govlongdom.org The nitrogen atom at the 3-position of the imidazole ring in this compound possesses a lone pair of electrons that is not part of the aromatic π-system, making it nucleophilic. nih.gov This nitrogen is susceptible to attack by various electrophiles. nih.govlongdom.org
This nucleophilic character allows for reactions such as N-alkylation and N-acylation. For instance, reacting this compound with an alkyl halide (e.g., methyl iodide) in an appropriate solvent would lead to the formation of a quaternary imidazolium (B1220033) salt. Deprotonation of the imidazole ring with a base can further enhance its nucleophilicity, facilitating reactions with weaker electrophiles.
| Reaction Type | Electrophile Example | Product Type | Significance |
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | 1-Aryl-3-alkylimidazolium salt | Formation of ionic liquids and precursors for N-heterocyclic carbenes. |
| N-Acylation | Acyl Halides (e.g., CH₃COCl) | 1-Aryl-3-acylimidazolium salt | Synthesis of functionalized imidazole derivatives. |
Oxidation Pathways of the Compound
The oxidation of this compound is not extensively documented, suggesting that the molecule is relatively stable against mild oxidizing agents. Both the benzene (B151609) and imidazole rings are aromatic systems, which generally exhibit resistance to oxidation.
However, under more forceful conditions, oxidation could potentially occur. Strong oxidizing agents might lead to the degradation of the imidazole ring. Another potential, though less common, site of oxidation is the nitrogen atom of the imidazole ring, which could lead to the formation of an N-oxide. For related imidazole compounds, oxidizing agents like manganese dioxide (MnO₂) have been used in specific synthetic steps, such as the oxidation of a methyl group on the imidazole ring to an aldehyde. The application of such methods to this compound would likely require harsh conditions and could result in a mixture of products or complete degradation of the aromatic systems.
Condensation Reaction Investigations
Condensation reactions involving this compound are primarily centered on its derivatives. The parent compound itself is not typically a direct substrate for condensation. However, its hydrolysis product, 4-(1H-imidazol-1-yl)benzoic acid, is a valuable precursor for such reactions.
The carboxylic acid can be activated and subsequently reacted with amines to form amides, or with alcohols to form different esters. This is a common strategy in the synthesis of more complex molecules, including pharmaceuticals. Furthermore, imidazole derivatives can participate in multicomponent condensation reactions. For example, related imidazole compounds have been synthesized through the one-pot condensation of an aldehyde, benzil, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. aip.org This highlights the utility of the imidazole core in constructing larger, more complex molecular architectures.
Coordination Chemistry with Metal Ions
The imidazole moiety is a well-established ligand in coordination chemistry, readily forming complexes with a wide range of metal ions. rsc.org The sp²-hybridized nitrogen atom (N-3) in the imidazole ring of this compound acts as a potent N-donor ligand, coordinating to metal centers. rsc.org
This coordination ability allows for the construction of various metal-organic complexes, including discrete molecules and extended structures like metal-organic frameworks (MOFs). rsc.org Studies on similar imidazole-containing ligands have shown coordination with metals such as cobalt(II), copper(II), zinc(II), and manganese(II). chemmethod.comnih.gov The resulting complexes can exhibit diverse geometries and properties, influenced by the metal ion, the stoichiometry, and the presence of other ligands or counter-ions. chemmethod.comnih.gov The ester group on the benzoate (B1203000) ring could also potentially play a secondary role in coordination, although coordination through the imidazole nitrogen is generally preferred.
| Metal Ion Example | Potential Coordination Mode | Resulting Structure Type |
| Zn(II) | N-donor from imidazole | Discrete complex, Coordination polymer/MOF |
| Cu(II) | N-donor from imidazole | Discrete complex, Coordination polymer/MOF nih.gov |
| Co(II) | N-donor from imidazole | Discrete complex, Coordination polymer/MOF nih.gov |
| Mn(II) | N-donor from imidazole | Discrete complex chemmethod.com |
Spectroscopic and Crystallographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of Methyl 4-(1H-imidazol-1-yl)benzoate provides crucial information about the number and types of hydrogen atoms present in the molecule. The spectrum would be anticipated to display distinct signals corresponding to the protons of the benzoate (B1203000) and imidazole (B134444) rings, as well as the methyl ester group.
The aromatic region of the spectrum is expected to be the most complex. The protons on the benzene (B151609) ring, being in a disubstituted para arrangement, would typically appear as two distinct doublets. The protons on the imidazole ring would also produce characteristic signals. The most deshielded proton of the imidazole ring is typically the one situated between the two nitrogen atoms. The remaining two imidazole protons would appear at slightly different chemical shifts. The methyl group of the ester functionality would present as a sharp singlet, typically in the upfield region of the aromatic spectrum.
A hypothetical ¹H NMR data table based on known chemical shift values for similar structures is presented below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 2H | Aromatic (Benzene ring) |
| ~7.90 | s | 1H | Imidazole ring |
| ~7.50 | d | 2H | Aromatic (Benzene ring) |
| ~7.30 | s | 1H | Imidazole ring |
| ~7.20 | s | 1H | Imidazole ring |
| ~3.90 | s | 3H | Methyl ester (-OCH₃) |
Note: This is a predicted spectrum and actual experimental values may vary.
13C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum.
The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons of the benzene ring will appear in the typical aromatic region, with the carbon atom attached to the imidazole nitrogen and the carbon attached to the ester group showing distinct chemical shifts from the other benzene ring carbons. The carbons of the imidazole ring will also have characteristic chemical shifts. The carbon atom situated between the two nitrogen atoms is typically the most deshielded among the imidazole carbons. The methyl carbon of the ester group will appear as a sharp signal in the upfield region of the spectrum.
A hypothetical ¹³C NMR data table based on the analysis of similar compounds is provided below.
| Chemical Shift (ppm) | Assignment |
| ~166.0 | Carbonyl (C=O) |
| ~138.0 | Aromatic (Benzene ring, C-N) |
| ~135.0 | Imidazole ring |
| ~131.0 | Aromatic (Benzene ring) |
| ~130.0 | Imidazole ring |
| ~125.0 | Aromatic (Benzene ring, C-C=O) |
| ~121.0 | Aromatic (Benzene ring) |
| ~118.0 | Imidazole ring |
| ~52.0 | Methyl ester (-OCH₃) |
Note: This is a predicted spectrum and actual experimental values may vary.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the benzoate and imidazole rings. For instance, it would show a correlation between the two sets of doublets corresponding to the protons on the benzene ring.
An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This is instrumental in definitively assigning the chemical shifts of the carbon atoms based on the already assigned proton signals. For example, the singlet of the methyl protons would show a correlation to the methyl carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule. These techniques are particularly useful for identifying functional groups.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
The IR or FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching of the ester would likely appear in the 1200-1300 cm⁻¹ region.
Aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene and imidazole rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the imidazole ring would also contribute to the fingerprint region of the spectrum. The presence of these characteristic bands would confirm the structural features of the molecule.
A table of expected major IR absorption bands is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600-1450 | Medium-Strong | C=C Stretch (Aromatic/Imidazole) |
| ~1300-1200 | Strong | C-O Stretch (Ester) |
| ~1200-1100 | Medium | C-N Stretch (Imidazole) |
Note: These are predicted absorption ranges and may vary in an experimental spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, which has a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol , the molecular ion peak (M⁺) would be expected at m/z 202. niscpr.res.inrsc.org
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃), which would result in a fragment ion at m/z 171. Another plausible fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 143. Cleavage of the imidazole ring or the bond between the two rings could also lead to other characteristic fragment ions. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is the most definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
For a compound that can be grown as a single crystal, this technique can elucidate its exact three-dimensional structure. This includes the determination of the crystal system, space group, and unit cell dimensions.
A comprehensive search for crystallographic data for this compound did not locate any published single-crystal X-ray diffraction studies. Consequently, the precise solid-state structure, including unit cell parameters and atomic coordinates, remains undetermined in the public literature.
Powder X-ray Diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of a bulk sample. The resulting diffraction pattern is unique to a specific crystalline solid.
No published PXRD patterns for this compound were found in the reviewed literature.
Within a crystal lattice, molecules are held together by a variety of non-covalent forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions. An understanding of these interactions is crucial for predicting the physical properties of the material.
As no crystal structure data is available for this compound, a detailed analysis of its intermolecular interactions cannot be performed.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. These experimental values are then compared to the theoretically calculated percentages based on the compound's molecular formula to verify its elemental composition and purity. The molecular formula for this compound is C₁₁H₁₀N₂O₂. sigmaaldrich.com
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 65.34 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 5.00 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.85 |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.82 |
| Total | 202.23 | 100.00 |
Note: Atomic weights are approximate.
No published research articles were found that reported the results of an experimental elemental analysis for this compound.
Luminescence Spectroscopy for Photophysical Properties
Luminescence spectroscopy encompasses techniques such as fluorescence and phosphorescence spectroscopy, which investigate the electronic properties of a molecule by measuring the light it emits after absorbing light. This provides information on the molecule's excited states and relaxation pathways.
There are no available studies in the scientific literature that report on the luminescence properties of this compound. Therefore, its emission and excitation spectra, quantum yields, and excited-state lifetimes have not been characterized.
Fluorescence Spectroscopy
Detailed research findings on the fluorescence spectroscopy of this compound, including excitation and emission spectra and quantum yield data, are not available in the reviewed scientific literature.
Phosphorescence Spectroscopy and Lifetime Studies
Specific data from phosphorescence spectroscopy and lifetime studies for this compound have not been reported in the available scientific literature.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory has become a cornerstone of computational chemistry for predicting the electronic properties of molecules with a favorable balance of accuracy and computational cost. For Methyl 4-(1H-imidazol-1-yl)benzoate, DFT calculations can elucidate key aspects of its structure and chemical behavior.
Geometry Optimization and Vibrational Frequency Analysis
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the molecule reaches its lowest energy state. This optimized structure corresponds to the most probable conformation of the molecule in the gaseous phase.
Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific stretching, bending, or torsional motion of the atoms. While experimental validation is crucial, theoretical vibrational spectra are instrumental in interpreting experimental data. For this compound, characteristic vibrational frequencies associated with the C=O stretch of the ester, C-N stretching of the imidazole (B134444) ring, and aromatic C-H bending would be predicted.
Molecular Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the ester group and the nitrogen atoms of the imidazole ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly those of the aromatic rings, indicating sites prone to nucleophilic attack. The MEP map provides a clear visual representation of the molecule's reactive sites.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring, while the LUMO may be distributed over the benzoate (B1203000) portion, particularly the carbonyl group. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are representative values based on similar compounds and would require specific DFT calculations for confirmation.
Thermodynamic Property Predictions
DFT calculations can also be used to predict various thermodynamic properties of this compound at different temperatures. These properties, including enthalpy, entropy, and Gibbs free energy, are derived from the calculated vibrational frequencies and molecular partition functions. Such predictions are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. semanticscholar.org
Elucidation of Reaction Mechanisms
Theoretical calculations are a powerful tool for investigating the pathways of chemical reactions. For this compound, DFT can be employed to model potential reaction mechanisms, such as its synthesis or subsequent transformations. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides insights into the activation energies and the feasibility of different reaction pathways. For instance, the mechanism of nucleophilic substitution on the ester group or electrophilic substitution on the aromatic rings could be theoretically explored.
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations provide detailed information about a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory of their positions and velocities.
For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the imidazole and phenyl rings. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. Compared to a more flexible analogue containing a methylene (B1212753) spacer, this compound is expected to be more rigid. Understanding the accessible conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.
By simulating the molecule in different environments, such as in a solvent or interacting with other molecules, MD can provide a more realistic picture of its behavior in various conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally related phenyl-imidazole derivatives.
Another QSAR study on imidazole derivatives as ORL1 receptor antagonists highlighted the significance of parameters such as density, surface tension, index of refraction, and the partition coefficient (LogP). researchgate.net The presence of a substituent at the R1 position of the imidazole ring was found to be conducive to the inhibitory activity. researchgate.net In the case of this compound, the benzoate group at the N-1 position of the imidazole ring is a key structural feature that would be a primary focus in QSAR modeling.
A 2D-QSAR study on 4-phenoxypyridine (B1584201) derivatives containing imidazole-4-carboxamide moieties as antitumor agents also revealed a strong correlation between various molecular descriptors and their antitumor activities, resulting in a predictive model. imist.maresearchgate.net Such models often utilize a combination of topological, electronic, and steric descriptors to build a robust relationship.
Table 1: Key Descriptors in QSAR Models of Imidazole Derivatives
| Descriptor Type | Specific Descriptor | Influence on Activity (General Trend) | Reference |
| Electronic | Hammett sigma (σ) | Position and nature of substituent dependent | nih.gov |
| Lipophilicity | Partition Coefficient (LogP) | Often positively correlated with activity | nih.govresearchgate.net |
| Steric | Molar Refractivity (MR) | Size and shape of substituents are crucial | nih.gov |
| Topological | Balaban Index (J) | Relates to the branching and shape of the molecule | researchgate.net |
| Physicochemical | Density (D), Surface Tension (St) | Can influence interactions with biological targets | researchgate.net |
These examples underscore the utility of QSAR in understanding the structure-activity landscape of imidazole-based compounds. For this compound, a dedicated QSAR study would likely involve synthesizing a series of analogues with modifications on both the benzoate and imidazole rings to derive a predictive model for a specific biological activity.
Molecular Docking Studies for Ligand-Target Interactions
For instance, molecular docking studies of various imidazole derivatives have been performed against a range of biological targets. In a study of imidazole derivatives as potential antimicrobial agents, docking was used to investigate their binding to the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase. arabjchem.org The results indicated that the synthesized compounds had good affinity for the active site, suggesting their potential as inhibitors. arabjchem.org The interactions typically involved hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. arabjchem.org
Similarly, in silico studies of imidazole derivatives as potential sirtuin inhibitors demonstrated that compounds like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) could bind effectively to the active sites of sirtuin enzymes. frontiersin.org This highlights the ability of the imidazole scaffold to participate in crucial binding interactions.
When considering this compound, its structural features suggest several potential points of interaction within a protein's active site. The imidazole ring can act as a hydrogen bond acceptor through its sp2 hybridized nitrogen atom. The ester group of the methyl benzoate moiety can also participate in hydrogen bonding. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
A hypothetical molecular docking scenario of this compound into an enzyme active site could involve the following interactions:
Table 2: Potential Molecular Docking Interactions of this compound
| Interacting Group of Ligand | Potential Interacting Residue in Protein | Type of Interaction |
| Imidazole Nitrogen | Hydrogen Bond Donor (e.g., Serine, Threonine, Lysine) | Hydrogen Bond |
| Carbonyl Oxygen of Ester | Hydrogen Bond Donor (e.g., Arginine, Histidine) | Hydrogen Bond |
| Phenyl Ring | Aromatic Residues (e.g., Phenylalanine, Tyrosine) | π-π Stacking |
| Methyl Group of Ester | Hydrophobic Pocket | Hydrophobic Interaction |
The specific interactions and binding affinity would, of course, depend on the topology and chemical nature of the target protein's active site. Molecular docking studies are crucial for generating hypotheses about the mechanism of action of this compound and for guiding the design of more potent and selective analogues.
Pharmacokinetic and Pharmacodynamic (ADME/PK/PD) Predictions
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as Pharmacokinetic (PK) and Pharmacodynamic (PD) parameters, is a critical step in the early stages of drug development. In silico tools are widely used to estimate these properties for novel compounds like this compound, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing.
Several studies have reported the in silico ADME prediction for various imidazole-containing compounds. For a series of novel imidazole derivatives possessing a triazole pharmacophore, ADME predictions revealed that most compounds had low gastrointestinal absorption and did not permeate the blood-brain barrier. nih.gov Some were also predicted to be inhibitors of P-glycoprotein, a key transporter involved in drug efflux. nih.gov
For this compound, we can use established computational models to predict its ADME profile. These predictions are based on its structural features and physicochemical properties.
Table 3: Predicted ADME Properties of this compound (Illustrative)
| ADME Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects. |
| Plasma Protein Binding (PPB) | High | Could affect the free drug concentration and half-life. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP3A4) | Risk of drug-drug interactions. |
| Metabolic Stability | Moderate | The ester group may be susceptible to hydrolysis by esterases. |
| Excretion | ||
| Renal Excretion | Low to Moderate | Primarily cleared through metabolism. |
It is important to note that these are theoretical predictions and require experimental validation. For instance, the ester linkage in this compound could be a site of metabolic cleavage by esterases in the plasma and liver, leading to the formation of 4-(1H-imidazol-1-yl)benzoic acid. This metabolic pathway would significantly influence the compound's pharmacokinetic profile and the nature of the active species.
In silico toxicity predictions are also an integral part of the ADME-Tox assessment. For benzimidazole (B57391) derivatives, in silico tools have been used to predict potential genotoxicity and other toxic effects. mdpi.com For this compound, it would be crucial to assess its potential for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition) using computational models.
Medicinal Chemistry Research and Biological Activities
Overview of Imidazole (B134444) and Benzoate (B1203000) Scaffolds in Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govbiomedpharmajournal.org Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets. nih.govnih.gov This versatility has led to the incorporation of the imidazole scaffold into numerous clinically significant drugs with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnano-ntp.comijesrr.org The imidazole nucleus is a key feature in natural products like histidine and in synthetic drugs such as dacarbazine, an anticancer agent. biomedpharmajournal.orgfrontiersin.org
Similarly, the benzoate scaffold, a derivative of benzoic acid, is a common structural motif in pharmaceuticals. Its presence can influence a molecule's pharmacokinetic properties, such as absorption and metabolism. The combination of imidazole and benzoate moieties in a single molecule, as seen in Methyl 4-(1H-imidazol-1-yl)benzoate, creates a chemical entity with the potential for diverse biological interactions. sigmaaldrich.comchemicalbook.com This has spurred extensive research into the synthesis and biological evaluation of imidazole-benzoate derivatives. ijesrr.orgnih.gov
Antimicrobial Activities of Imidazole-Benzoate Compounds
The urgent need for new antimicrobial agents to combat rising drug resistance has fueled research into various chemical scaffolds, including those containing imidazole and benzoate structures. nih.gov
Antibacterial Efficacy Studies
Derivatives containing the imidazole ring have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. nano-ntp.comnih.gov For instance, certain imidazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, which are responsible for numerous infections. nano-ntp.comresearchgate.net The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. researchgate.net
Studies on benzimidazole (B57391) derivatives, which feature an imidazole ring fused to a benzene (B151609) ring, have also revealed significant antibacterial properties. nih.gov For example, certain 2-substituted-1H-benzimidazole derivatives have shown good activity against S. aureus and Bacillus subtilis. nih.gov The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzimidazole core play a crucial role in determining the antibacterial potency. ijesrr.org
Interactive Table: Antibacterial Activity of Selected Imidazole and Benzimidazole Derivatives
| Compound Type | Bacterial Strain(s) | Activity Level | Reference |
|---|---|---|---|
| Imidazole Derivatives | Staphylococcus aureus, Escherichia coli | Effective | nano-ntp.comresearchgate.net |
| 2-substituted-1H-benzimidazoles | Staphylococcus aureus, Bacillus subtilis | Good | nih.gov |
Antifungal Efficacy Studies
The imidazole scaffold is a well-established pharmacophore in antifungal drug design, with clinically used agents like ketoconazole, clotrimazole, and miconazole (B906) all containing this heterocyclic ring. researchgate.netamazonaws.com These drugs have demonstrated broad-spectrum activity against various fungi of clinical importance. amazonaws.com The antifungal activity of imidazole derivatives is often enhanced in specific testing media, indicating the importance of the experimental conditions in evaluating their efficacy. amazonaws.com
Benzimidazole derivatives have also been extensively studied for their antifungal properties. nih.gov Research has shown that compounds like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibit significant antifungal activity against species of Candida and Aspergillus. nih.gov The length of the alkyl chain substituent on the benzimidazole ring has been shown to influence the antifungal potency. nih.gov
Mechanism of Antimicrobial Action
The antimicrobial mechanism of imidazole-containing compounds is multifaceted and can vary depending on the specific derivative and the target organism. nano-ntp.com A primary mode of action for many antifungal imidazoles is the inhibition of the fungal enzyme cytochrome P450 14α-demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death. nih.gov
In bacteria, imidazole derivatives can exert their effects through various mechanisms. One proposed mechanism involves the inhibition of bacterial cell wall synthesis. nano-ntp.comresearchgate.net Some imidazole compounds have been shown to interfere with the enzymes responsible for building the protective peptidoglycan layer of the bacterial cell wall. researchgate.net Another mechanism involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis. nano-ntp.com The lipophilicity of the imidazole derivative, often influenced by the length of alkyl side chains, can play a significant role in its ability to interact with and disrupt the bacterial membrane. frontiersin.org Furthermore, some imidazole-based compounds are thought to inhibit nucleic acid or protein synthesis, leading to the cessation of bacterial growth and replication. nano-ntp.com
Anticancer Potential and Antitumor Mechanisms
The imidazole scaffold is a privileged structure in the development of anticancer agents, with several imidazole-containing drugs currently in clinical use. nih.govrsc.org The ability of the imidazole ring to engage in various non-covalent interactions allows these compounds to bind to a diverse range of biological targets involved in cancer progression. researchgate.net
Inhibition of Tumor Growth and Cell Proliferation
Imidazole derivatives have been shown to inhibit tumor growth and cell proliferation through a variety of mechanisms. One key mechanism is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling cell growth, differentiation, and survival. nih.gov Overexpression of certain kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Imidazole-based compounds have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and ALK5. nih.gov
Another important anticancer mechanism of some imidazole derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cellular cytoskeleton and play a pivotal role in cell division. Compounds that interfere with microtubule assembly or disassembly can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole derivative was reported to have potent activity against colorectal cancer cell lines by inhibiting tubulin polymerization. nih.gov
Furthermore, some imidazole-containing compounds have been found to act as inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. HDAC inhibitors can alter gene expression, leading to the suppression of tumor growth.
Interactive Table: Anticancer Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Values | Mechanism of Action | Reference |
|---|---|---|---|---|
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480, HCT116, Caco-2 | 23.12-33.14 nM | Inhibition of tubulin polymerization | nih.gov |
| Benzimidazole-pyrazole derivatives | KB, A549 | 0.97-2.8 µM | EGFR inhibition | nih.gov |
| Benzothiadiazole-imidazole derivatives | ALK5 kinase | 0.008–0.043 µM | ALK5 kinase inhibition | nih.gov |
Induction of Apoptosis in Cancer Cells
There is currently no specific, publicly available research data demonstrating that this compound induces apoptosis in cancer cells. Scientific literature detailing its mechanism of action, such as the activation of caspases or its effects on pro-apoptotic and anti-apoptotic proteins, is not available.
Targeting Angiogenesis Pathways
Similarly, there is a lack of evidence in published research to suggest that this compound targets angiogenesis pathways. Studies investigating its potential to inhibit vascular endothelial growth factor (VEGF) or other key regulators of blood vessel formation in tumors have not been found.
Tyrosine Kinase Inhibition
The potential of this compound as a tyrosine kinase inhibitor has not been documented in the accessible scientific literature. There are no available studies that report its inhibitory activity against specific tyrosine kinases that are often implicated in cancer progression.
Modulation of Cell Signaling Pathways
Detailed research on the modulation of specific cell signaling pathways by this compound is not present in the public domain. Consequently, its impact on critical pathways involved in cell proliferation, survival, and differentiation remains uncharacterized.
Anti-inflammatory and Analgesic Properties
While some sources mention that this compound has been evaluated for general biological activities, specific data on its anti-inflammatory and analgesic properties are not available. ontosight.ai
Modulation of Inflammatory Mediators
There is no specific information available regarding the ability of this compound to modulate the production or activity of inflammatory mediators such as cytokines, chemokines, or prostaglandins.
Enzyme Inhibition in Inflammatory Processes
No studies have been found that investigate the inhibitory effects of this compound on key enzymes involved in inflammatory processes, for instance, cyclooxygenase (COX) or lipoxygenase (LOX).
Antiviral Activities
There is no specific data on the antiviral properties of this compound. However, the broader class of imidazole and benzimidazole derivatives has been a fertile ground for the discovery of antiviral agents. nih.govnih.gov These compounds have shown efficacy against a wide spectrum of DNA and RNA viruses.
Research has demonstrated that imidazole-containing compounds can exhibit potent antiviral effects. For instance, certain 2-phenylbenzimidazole (B57529) analogs have shown inhibitory activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus, with EC₅₀ values in the low micromolar range. nih.gov Similarly, other imidazole derivatives have been identified as promising agents against the Zika Virus (ZIKV), with EC₅₀ values as low as 1.9 µM. nih.gov A series of 1-hydroxyimidazole (B8770565) derivatives showed good inhibitory activity against the vaccinia virus, with the most active compound having an IC₅₀ of 1.29 ± 0.09 μg/mL. nih.gov More complex benzimidazole-based heterocycles have been synthesized and evaluated for broad-spectrum antiviral activity, showing promising results against HIV-1, HCV, and H1N1. nih.gov
| Compound Class/Derivative | Virus | Activity (EC₅₀/IC₅₀) | Reference |
| 2-Phenylbenzimidazole analog | Bovine Viral Diarrhea Virus (BVDV) | 0.8 µM | nih.gov |
| Imidazole Derivative | Zika Virus (ZIKV) | 1.9 µM | nih.gov |
| 1-Hydroxyimidazole Derivative | Vaccinia Virus | 1.29 µg/mL | nih.gov |
| Imidazole Thioacetanilide Derivative | HIV-1 | 0.18 µM | nih.gov |
| 1-Hydroxy-2-(4-nitrophenyl)imidazole | Variola Virus | SI = 373 | rsc.org |
This table presents data for related imidazole derivatives, not this compound.
Enzyme Inhibition Studies
The imidazole ring is a well-established pharmacophore in the design of enzyme inhibitors due to its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding. While specific enzyme inhibition data for this compound is not available, related benzoate and imidazole compounds have demonstrated significant inhibitory activity against various enzymes.
For example, methyl benzoate derivatives have been studied as inhibitors of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), which are crucial for cancer progression. nih.gov Studies on benzoate itself have shown competitive inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov
Furthermore, the benzimidazole scaffold, a close relative of the phenyl-imidazole structure, is present in potent inhibitors of various enzymes. Derivatives of 2-phenyl-1H-benzo[d]imidazole have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease, with IC₅₀ values in the low micromolar range. nih.gov
| Inhibitor Class/Derivative | Enzyme Target | Inhibition (IC₅₀) | Reference |
| Methyl 4-amino benzoates | Glucose-6-Phosphate Dehydrogenase (G6PD) | 100.8 - 430.8 µM | nih.gov |
| Methyl 4-amino benzoates | 6-Phosphogluconate Dehydrogenase (6PGD) | 206 - 693.2 µM | nih.gov |
| Benzoate | Tyrosinase | Kᵢ app = 0.99 mM | nih.gov |
| N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-HSD10 | 1.65 µM | nih.gov |
This table presents data for related benzoate and benzimidazole derivatives, not this compound.
Given the evidence of enzyme inhibition by related compounds, it is plausible that this compound could interact with various metabolic pathways. The inhibition of the pentose phosphate pathway by methyl benzoate derivatives suggests a potential role in cancer metabolism. nih.gov The PPP is vital for producing NADPH and the precursors for nucleotide biosynthesis, and its inhibition can be detrimental to cancer cells. The mechanism of action for nitroimidazole-class drugs like Metronidazole involves the inhibition of nucleic acid synthesis in anaerobic microbes, highlighting a distinct metabolic disruption pathway.
Receptor Modulation and Ligand-Binding Studies
The imidazole and benzimidazole scaffolds are key components in the design of ligands that modulate the activity of various receptors, particularly G-protein coupled receptors (GPCRs). These scaffolds serve as versatile templates for developing both agonists and antagonists.
For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor, a crucial target for treating neurological dysfunctions. In another study, novel 1,2,4-oxadiazole (B8745197) derivatives were developed as PAMs for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with some compounds showing EC₅₀ values in the nanomolar range. Additionally, a series of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines were discovered as potent and selective mGluR2 PAMs, demonstrating potential for treating psychosis. nih.gov
Potential in Neurodegenerative Disease Research
The development of therapies for neurodegenerative diseases like Alzheimer's is a significant area of research where imidazole-based compounds have shown promise. The ability of these compounds to interact with multiple targets is a key advantage.
One strategy involves inhibiting the enzyme 17β-HSD10, which is linked to the neurotoxicity of the amyloid-beta peptide in Alzheimer's disease. nih.gov As mentioned, 2-phenyl-1H-benzo[d]imidazole derivatives have been successfully designed for this purpose. nih.gov The general structural features of imidazole derivatives allow for π–π stacking and hydrophobic interactions with biological targets relevant to neurodegeneration.
Research into compounds that can enhance memory has explored various chemical scaffolds. A derivative from the 2-phenyl-1H-benzo[d]imidazole class, designed as a 17β-HSD10 inhibitor, was shown to alleviate cognitive impairment in a mouse model. nih.gov Separately, a meta-analysis of clinical studies on sodium benzoate suggested its potential to enhance several cognitive domains, including working memory, verbal learning, and visual learning in patients with neuropsychiatric disorders. While not directly related to this compound, these findings highlight the therapeutic potential of benzoate-containing structures in cognitive enhancement.
Pharmacophore Development and Drug Design Strategies
The phenyl-imidazole core of this compound serves as a valuable starting point for pharmacophore development and rational drug design. The imidazole ring is a bioisostere for other functional groups and can be readily modified to optimize pharmacokinetic and pharmacodynamic properties. nih.gov
Drug design strategies involving this scaffold often focus on creating hybrid molecules that can interact with multiple biological targets. For example, linking the benzimidazole moiety to other pharmacologically active groups, such as sulfonamides or imidazo[1,5-a]pyridines, has led to the development of novel anticancer agents that inhibit key signaling pathways like PI3K/Akt or specific enzymes like V600E-BRAF. sigmaaldrich.com The synthetic accessibility of the imidazole core allows for the creation of diverse chemical libraries to screen for various biological activities. sigmaaldrich.comnih.gov The trifluoromethyl group, for instance, is often incorporated into imidazole-based structures to modulate electronic properties and improve metabolic stability.
Structure-Activity Relationship (SAR) Studies of Imidazole Derivatives
The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its versatile physicochemical properties and its presence in numerous biologically active compounds. jopir.inmdpi.com Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of imidazole derivatives influences their biological activity, providing critical insights for rational drug design. jopir.inresearchgate.net These studies systematically alter parts of the molecule to determine which chemical features are essential for its desired pharmacological effects, such as antimicrobial, anti-inflammatory, or anticancer activities. jopir.inresearchgate.net
Research into various series of imidazole derivatives has revealed several key SAR principles. The biological activity is often highly dependent on the nature, position, and size of substituents attached to both the imidazole ring and any associated phenyl rings. nih.gov For instance, in studies on antifungal imidazole derivatives, the presence of small or bulky, electron-withdrawing or electron-donating groups can drastically alter efficacy. nih.gov
A detailed SAR analysis of a series of 2,5-diarylated imidazole derivatives demonstrated that introducing electron-withdrawing groups like trifluoromethyl (CF₃), cyano (CN), or nitro (NO₂) at the meta-position of the phenyl rings led to a loss of antifungal activity. nih.gov Conversely, an electron-donating methyl group at the same meta-position resulted in strong antifungal effects. nih.gov Similarly, for mono-arylated imidazoles, the substituent at position 1 of the imidazole ring was found to be crucial; a benzyl (B1604629) or n-butyl group at this position conferred high antifungal activity, whereas other substituents resulted in only moderate effects. nih.gov These findings underscore that factors such as the bulkiness of the substituent at the imidazole N-1 position and the electronic effects of groups on the phenyl ring are unfavorable for activity in some contexts. nih.gov
"this compound" is a specific imidazole derivative that serves as a heterocyclic building block in chemical synthesis. sigmaaldrich.com Its structure consists of an imidazole ring linked at the N-1 position to a benzene ring, which is substituted at the para-position (position 4) with a methyl ester group (-COOCH₃). Within the framework of SAR, this compound can be analyzed based on these features. The para-substitution on the phenyl ring and the nature of the ester group are key determinants of its potential biological interactions.
| Structural Feature | General SAR Observation | Relevance to this compound | Source |
|---|---|---|---|
| Substitution at Imidazole N-1 | The size and electronic nature of the substituent are critical. Bulky groups can be unfavorable for activity. | The N-1 position is occupied by a 4-(methoxycarbonyl)phenyl group. | nih.gov |
| Substitution on Phenyl Ring | The position (ortho, meta, para) and electronic effect (withdrawing/donating) of substituents significantly impact activity. | Features a methyl ester (an electron-withdrawing group) at the para-position. | nih.gov |
| Electron-Withdrawing Groups | Often enhance anti-inflammatory activity at the C-4 position but can decrease antifungal activity at the meta-position. | The methyl ester is an electron-withdrawing group. | researchgate.netnih.gov |
| Electron-Donating Groups | A methyl group at the meta-position of the phenyl ring resulted in strong antifungal activity. | The compound has an ester group, not a simple alkyl donating group. | nih.gov |
Isosteric Replacements in Drug Design
Isosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize drug candidates. nih.gov It involves substituting a single atom, functional group, or molecular fragment with another that shares similar chemical or physical properties, such as size, shape, and electronic distribution. drughunter.com The goal of this substitution is to enhance a molecule's properties, which can include improving potency, selectivity, and metabolic stability, or reducing toxicity, while maintaining the primary biological activity. nih.govdrughunter.com
Heterocyclic rings are frequently employed as non-classical bioisosteres for other functional groups. The imidazole ring, for example, can serve as a bioisosteric replacement for an amide bond. drughunter.com This strategy is effective because the imidazole ring can mimic the hydrogen bonding capabilities of the amide group, yet it is often more resistant to metabolic degradation by proteases, thus enhancing the pharmacokinetic profile of the drug. drughunter.com
In the context of "this compound," the entire substituted phenyl-imidazole moiety can be considered a potential bioisostere for other chemical structures in drug design. More specifically, the core structure presents opportunities for isosteric modifications. The methyl ester group (-COOCH₃) is a common site for such replacements. For example, the ester could be replaced with a carboxylic acid, an amide, or other acid bioisosteres to modulate properties like solubility, cell permeability, and target binding. The success of any bioisosteric replacement is highly context-dependent and requires careful evaluation, as not all substitutions will result in a favorable outcome. drughunter.com
| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Source |
|---|---|---|---|
| Amide | Imidazole, Triazole, Oxadiazole | Mimics hydrogen bonding properties while enhancing metabolic stability and selectivity. | drughunter.com |
| Carboxylic Acid | Tetrazole, Acyl-sulfonamide | Improves oral bioavailability and cell permeability by replacing the acidic proton. | drughunter.com |
| Ester (e.g., in this compound) | Amide, Reverse Amide, Carboxylic Acid | To alter metabolic stability (esters are prone to hydrolysis) and modify hydrogen bonding interactions. | nih.govdrughunter.com |
| Phenyl Ring | Thiophene, Pyridine | To alter metabolism (e.g., avoid hydroxylation), improve solubility, or introduce new interaction points. | nih.gov |
Advanced Material Science Applications
Development of Functional Polymers and Materials
While not a conventional monomer for large-scale polymer production, the structure of Methyl 4-(1H-imidazol-1-yl)benzoate makes it an exemplary candidate for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The imidazole (B134444) and carboxylate functionalities are prime coordinating groups for building these frameworks.
Imidazole and its derivatives are widely employed as organic linkers to create novel MOFs. researchgate.net The nitrogen atoms in the imidazole ring can coordinate to metal centers, and the methyl ester group of this compound can be readily hydrolyzed to a carboxylate group, which is another key functional group for linking to metal nodes. This dual functionality allows it to act as a bridge, connecting metal centers to form one, two, or three-dimensional porous structures. These materials are under intense investigation for applications in gas storage, separation, and catalysis. mdpi.comrsc.org The specific geometry of this compound influences the resulting topology and pore characteristics of the MOF. researchgate.net
Catalysis Applications
The utility of the imidazole moiety is well-established in the field of catalysis, particularly as a component of N-heterocyclic carbene (NHC) ligands. However, specific catalytic applications for this compound are not extensively documented in current research literature.
In the realm of organometallic catalysis, ligands play a crucial role in stabilizing and controlling the reactivity of the metal center. While the imidazole portion of the molecule could theoretically coordinate with a metal, or be converted into an NHC ligand, there is no specific evidence in the searched literature of this compound being employed for this purpose.
Asymmetric catalysis relies on chiral catalysts to produce specific enantiomers of a product. Imidazole-containing molecules can be incorporated into chiral ligands. For instance, 1H-Imidazol-4(5H)-ones have been explored as pronucleophiles in catalytic asymmetric reactions. nih.gov However, there are no available research findings that detail the use of this compound as a ligand or component in asymmetric catalysis.
Luminescent Materials and Room Temperature Phosphorescence (RTP) Systems
The most significant research associated with structures related to this compound is in the field of luminescent materials, specifically those exhibiting room temperature phosphorescence (RTP). RTP is a phenomenon where a material can continue to glow for a period after an excitation source is removed. Purely organic RTP materials are of great interest for applications in anti-counterfeiting, bioimaging, and lighting. prepchem.com
Research into a closely related compound, Methyl 4-((1H-imidazol-1-yl)methyl)benzoate (MIBA) , highlights the potential of this structural class of molecules. MIBA has been identified as a versatile host material for creating host-guest doped systems that exhibit ultra-long room temperature phosphorescence (ULRTP). researchgate.net In these systems, a small amount of a "guest" molecule is doped into a "host" matrix. The host matrix of MIBA can effectively suppress non-radiative decay of the guest's excited triplet state, leading to a significantly extended phosphorescence lifetime. By doping MIBA with different guest molecules, the duration and color of the phosphorescence can be tuned. For example, an ULRTP lifetime of up to 1.139 seconds has been achieved in one such two-component system. researchgate.net
Table 1: Phosphorescence Lifetime Data for MIBA-Based Systems
| Material | Phosphorescence Lifetime (ms) |
|---|---|
| Commercial (Raw) MIBA Powder | 300 |
| Crude MIBA Crystals | 978 |
| Purified MIBA Powder | 6.89 |
| Purified MIBA Crystals | 4.99 |
| MIBA host-guest system | up to 1139 |
This data is for the related compound Methyl 4-((1H-imidazol-1-yl)methyl)benzoate (MIBA) and is used to illustrate the potential of this class of compounds. Data sourced from researchgate.net.
The study of luminescent materials has revealed that trace impurities can have a profound and often unpredictable impact on their photophysical properties. researchgate.net This is particularly evident in the case of the MIBA host material. Research showed that commercially sourced MIBA had a much longer phosphorescence lifetime (300 ms) than the highly purified compound (6.89 ms). researchgate.net
This discrepancy was traced to the presence of an impurity, 4-(1H-imidazole-1-yl)benzoic acid (HIBA) , which is the hydrolyzed form of this compound. The presence of this acid impurity, even in trace amounts, dramatically enhances the RTP performance of the host material. This finding underscores the critical importance of material purity in the design of RTP systems and suggests that what may be considered an impurity could, in fact, be a key performance-enhancing component. researchgate.net
Furthermore, general studies on imidazole-based fluorescent molecules show that structural modifications, such as N-methylation, can significantly alter the molecular geometry. arkat-usa.org A more twisted molecular structure can lead to desirable properties like aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated or solid state. arkat-usa.orgnih.gov These structure-property relationships are fundamental to designing new materials with tailored optical characteristics.
Applications in Anti-Counterfeiting Technologies
The growing threat of counterfeiting across numerous sectors, from pharmaceuticals to luxury goods, has spurred the development of sophisticated anti-counterfeiting technologies. Materials that exhibit unique and difficult-to-replicate optical properties are at the forefront of this research. While direct applications of this compound in anti-counterfeiting are not yet extensively documented in scientific literature, the inherent properties of the imidazole moiety suggest significant potential in this domain.
Imidazole derivatives are known to exhibit interesting photophysical properties, including fluorescence and photochromism, which are highly desirable for security features. These properties can be harnessed to create covert and overt security tags, inks, and labels.
Luminescent Security Features:
Certain imidazole-based compounds exhibit fluorescence, meaning they can absorb light at a specific wavelength and emit it at a longer, different wavelength. researchgate.net This property is the basis for many security inks and threads that are invisible under normal lighting conditions but become visible under ultraviolet (UV) light. The specific emission wavelength of a compound can act as a unique identifier. For instance, a security ink incorporating a specific imidazole derivative could be designed to emit a particular color of light when exposed to a UV source, a feature that is difficult for counterfeiters to replicate without access to the specific chemical compound.
Furthermore, research into triphenylamine (B166846) (TPA)–imidazole derivatives has demonstrated the potential for light-induced reversible fluorescence switching. rsc.org This "photoswitching" capability, where the fluorescence can be turned on and off by different wavelengths of light, offers a dynamic and highly secure anti-counterfeiting measure.
Photochromic Materials:
Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Imidazole-based diarylethenes have been synthesized and shown to exhibit photochromism upon irradiation with UV and visible light. nih.gov This property could be utilized in creating security features that change color or become visible only when exposed to a specific light source, providing a readily verifiable authentication mark. The introduction of different substituents on the benzene (B151609) ring can tune these photophysical properties, offering a pathway to design a wide array of photochromic materials with tailored characteristics. nih.gov
While these examples highlight the potential of the broader class of imidazole compounds, dedicated research into the specific luminescent and photochromic properties of this compound is required to fully ascertain its suitability for anti-counterfeiting applications.
Nonlinear Optical (NLO) Applications
Nonlinear optics (NLO) is a branch of optics that describes the behavior of light in materials where the polarization density P responds nonlinearly to the electric field E of the light. Materials with significant NLO properties are crucial for a range of advanced photonic applications, including optical switching, frequency conversion, and data storage.
The search for new organic NLO materials is driven by their potential for large nonlinearities, fast response times, and molecular engineering flexibility. Imidazole and its derivatives have emerged as a promising class of compounds for NLO applications. nih.gov The presence of a π-conjugated system and the potential for intramolecular charge transfer are key molecular features that can lead to high NLO responses.
While direct experimental measurement of the NLO properties of this compound is not widely reported, theoretical studies on related benzimidazole (B57391) derivatives provide valuable insights. Density Functional Theory (DFT) calculations are a powerful tool to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Research on a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles has shown that structural modifications can significantly influence their NLO characteristics. nih.gov For instance, the introduction of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability.
A computational study on various benzimidazole derivatives explored their NLO response parameters using DFT. nih.gov The results indicated that these compounds possess favorable NLO properties. The table below presents theoretically calculated NLO data for a selection of related benzimidazole derivatives, illustrating the range of values that can be achieved through molecular design. These values serve as a reference for the potential NLO response of this compound.
Table 1: Theoretical NLO Properties of Selected Benzimidazole Derivatives
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (x 10⁻²³ esu) | First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) |
|---|---|---|---|
| 2a | 4.15 | 4.198 | Data not available in source |
| 2b | 7.49 | 4.614 | Data not available in source |
| 2c | 6.24 | 4.142 | Data not available in source |
| 2d | 2.33 | 4.866 | Data not available in source |
| 2e | 3.04 | 5.379 | Data not available in source |
Data from a DFT study on N-1-sulfonyl substituted 2-substituted benzimidazoles. nih.gov The specific values for β_tot were not explicitly provided in the summarized text.
The data demonstrates that modifications to the benzimidazole scaffold can lead to significant variations in dipole moment and polarizability, which are key indicators of NLO activity. For this compound, the imidazole ring can act as an electron donor and the methyl benzoate (B1203000) group as an electron acceptor, creating a donor-π-acceptor (D-π-A) system that is a common design strategy for enhancing NLO properties. Further experimental and theoretical studies are necessary to quantify the NLO response of this compound and to fully realize its potential in photonic devices.
Emerging Research Directions and Future Perspectives
Synergistic Effects in Hybrid Molecule Design
The design of hybrid molecules, which covalently link two or more pharmacophores, is a promising strategy to address multifactorial diseases and overcome drug resistance. researchgate.net This approach aims to create single chemical entities that can modulate multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects and reduced side effects compared to combination therapies. researchgate.netnih.gov The imidazole-benzoate scaffold of Methyl 4-(1H-imidazol-1-yl)benzoate is an ideal starting point for creating such hybrids.
Researchers are exploring the integration of the imidazole (B134444) scaffold with other known bioactive moieties to develop novel compounds. For instance, hybrid drugs containing an imidazole ring have been designed to exhibit a range of activities, including anticancer and anti-inflammatory properties. nih.govrsc.org The strategy involves identifying pharmacophoric elements from different drug classes and combining them into one molecule. nih.gov Studies on benzimidazole-based hybrids, which are structurally related to imidazole derivatives, have shown that combining the benzimidazole (B57391) core with other subunits can yield compounds with potent, multi-target inhibitory effects on enzymes like COX and LOX, which are involved in inflammation. nih.gov The design of these molecules often leverages the structural versatility of the imidazole ring to optimize interactions with multiple biological targets. nih.gov
A summary of strategies in hybrid molecule design involving imidazole scaffolds is presented below.
| Design Strategy | Rationale | Potential Therapeutic Area |
| Pharmacophore Hybridization | Combining two or more active moieties to hit multiple targets. | Cancer, Inflammation, Infectious Diseases |
| Scaffold Integration | Using the imidazole-benzoate core as a base for adding other functional groups. | Multi-target drug discovery |
| Bioisosterism | Replacing functional groups with an imidazole ring to improve pharmacological properties. numberanalytics.com | Drug optimization and development |
Targeted Drug Delivery Systems Utilizing Imidazole-Benzoate Scaffolds
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and minimizing off-target side effects. nih.gov Scaffolds play a crucial role in this field, serving as frameworks for cell proliferation or as carriers for the controlled release of drugs. researchgate.net The imidazole-benzoate structure is being investigated as a potential scaffold in the development of advanced drug delivery systems.
Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers, are a key platform for encapsulating hydrophobic drugs. nih.gov The imidazole-benzoate scaffold can be functionalized and incorporated into these polymers. The core of the micelle can house a poorly water-soluble drug, while the outer shell, potentially featuring the imidazole-benzoate moiety, can be modified with targeting ligands like antibodies or peptides. nih.govnih.gov This "active targeting" approach allows the nanocarrier to specifically bind to receptors overexpressed on tumor cells, leading to more precise drug delivery. nih.gov The inherent properties of the imidazole ring, such as its ability to form hydrogen bonds, can also influence drug stability and release kinetics within the delivery system. nih.gov
Key features of scaffold-based drug delivery systems include:
Controlled Release: The ability to deliver a drug at a predetermined rate. researchgate.net
Biocompatibility: The scaffold material should be non-toxic and compatible with biological systems. nih.gov
Targeting Capability: The surface can be modified to target specific cells or tissues. nih.govnih.gov
Green Chemistry Approaches in Industrial Scale Synthesis
The synthesis of imidazole derivatives and esters is increasingly moving towards green chemistry principles to reduce environmental impact, especially at an industrial scale. numberanalytics.comresearchgate.net Traditional methods often involve harsh reaction conditions, toxic solvents, and lengthy procedures, leading to significant waste. asianpubs.org Modern approaches focus on efficiency, sustainability, and safety.
Several green synthetic methods are applicable to the production of this compound:
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to higher yields and easier product purification. asianpubs.orgresearchgate.net This method has been successfully used for synthesizing various imidazole derivatives. asianpubs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for imidazole synthesis compared to conventional heating. researchgate.net
Enzymatic Synthesis: Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally friendly alternative for producing esters. researchgate.netmdpi.com This approach operates at low temperatures without generating toxic byproducts. researchgate.net For large-scale production of flavor esters, processes have been developed where the water byproduct is continuously removed, driving the reaction to over 90% yield. nih.gov Immobilized enzymes can also be recycled and reused for multiple cycles, making the process economically viable. researchgate.netresearchgate.net
Use of Recyclable Catalysts: The development of biodegradable or reusable catalysts, such as ionic liquids or silica (B1680970) sulfuric acid, provides an eco-friendly pathway for synthesizing substituted imidazoles. researchgate.netnih.gov
| Green Synthesis Method | Advantages | Relevance to this compound |
| Solvent-Free Synthesis | Reduced waste, high efficiency, mild conditions. asianpubs.org | Applicable to the synthesis of the imidazole ring. |
| Microwave Irradiation | Shorter reaction times, improved yields. researchgate.net | Accelerates the formation of the imidazole scaffold. |
| Enzymatic Esterification | High selectivity, mild conditions, biodegradable catalyst. researchgate.netmdpi.com | Ideal for the ester formation step of the synthesis. |
| Reusable Catalysts | Reduced cost, environmentally benign, simple work-up. researchgate.netnih.gov | Can be used in the cyclization step to form the imidazole. |
Advanced Computational Methods for Predictive Modeling
Computational methods, or in silico studies, are now a cornerstone of modern drug discovery and materials science. nih.gov These techniques are used to predict the biological activity, toxicity, and physicochemical properties of molecules before they are synthesized, saving significant time and resources. nih.govdergipark.org.tr For a compound like this compound, predictive modeling can help identify its most promising applications.
Key computational approaches include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov For imidazole derivatives, docking studies have been used to rationalize their activity as inhibitors of enzymes like sirtuins or dihydrofolate reductase. nih.govnih.gov
ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for a drug's success. Computational tools can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles. dergipark.org.trnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com Automated workflows can now build hundreds of QSAR models to screen compounds against various on- and off-target activities. youtube.com
Conformal Prediction: This framework can be used to generate predicted bioactivity profiles for compounds, which can then be used as additional features to improve the accuracy of other predictive models. nih.gov
These computational tools allow researchers to screen vast virtual libraries of derivatives based on the this compound scaffold, prioritizing the synthesis of compounds with the highest predicted potential for a desired biological effect. dergipark.org.tr
Exploration of Novel Therapeutic Targets and Material Functions
The imidazole scaffold is recognized for its broad range of biological activities, and research continues to uncover new therapeutic targets and applications. researchgate.netmdpi.comresearchgate.net Derivatives of imidazole have been investigated for numerous medicinal uses, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. nih.govresearchgate.netnih.gov The versatility of the imidazole ring allows it to interact with a wide array of biological targets, such as kinases, topoisomerase, and tubulin. nih.gov
Recent research has focused on:
New Anticancer Mechanisms: Imidazole derivatives are being explored as inhibitors of novel cancer targets like sirtuins and cyclin-dependent kinases (CDKs). dergipark.org.trnih.gov Their ability to induce apoptosis and inhibit angiogenesis makes them attractive candidates for oncology. nih.gov
Combating Antimicrobial Resistance: With rising antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.gov Imidazole-based compounds are being developed to combat resistant strains of bacteria and fungi. nih.govnih.gov
Materials Science Applications: Beyond medicine, imidazole derivatives are finding use in materials science. They are being investigated for creating sustainable materials like polymers with high thermal stability and for environmental applications such as the capture of heavy metals and carbon dioxide. numberanalytics.com The imidazole-benzoate structure could be a valuable monomer or functional unit in the development of these advanced materials.
The diverse potential applications highlight the importance of the imidazole-benzoate scaffold as a privileged structure in the ongoing search for novel drugs and functional materials. mdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 4-(1H-imidazol-1-yl)benzoate, and how can reaction efficiency be assessed?
this compound is typically synthesized via condensation reactions between substituted benzoic acid derivatives and imidazole-containing precursors. For example, analogous compounds like methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate are synthesized using Na₂S₂O₅ as a catalyst in DMF, with reaction progress monitored via TLC and purity confirmed by melting point analysis and HPLC . Efficiency can be assessed by yield optimization, solvent selection, and spectroscopic validation (e.g., ¹H NMR for structural confirmation).
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- ¹H and ¹³C NMR : To confirm substituent positions and aromatic proton environments, as demonstrated in benzimidazole derivatives .
- IR spectroscopy : For identifying functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹).
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For resolving bond angles and torsional conformations in crystalline derivatives .
Q. What are the potential biological applications of this compound based on structural analogs?
Structural analogs, such as 4-(1H-imidazol-1-yl)aniline, exhibit antioxidant activity in qualitative assays . Additionally, benzimidazole derivatives linked to quinoline and piperazine groups show promise in targeting kinase enzymes (e.g., EGFR and Her2), suggesting potential anticancer applications .
Q. How to determine the purity of this compound post-synthesis?
Purity is assessed via:
- Melting point analysis : Sharp melting points indicate high purity, as seen in related compounds (e.g., 313–315°C for 4-(2-methylimidazolyl)benzoic acid derivatives) .
- HPLC : To quantify impurities using reverse-phase columns.
- TLC : For rapid qualitative checks .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
X-ray crystallography provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry and stereochemistry. For example, SHELX programs are widely used for small-molecule refinement, enabling accurate modeling of imidazole-benzene interactions . Hydrothermal synthesis methods, as used for 4-hydroxybenzoic acid–imidazole co-crystals, can also yield high-quality crystals for analysis .
Q. What strategies optimize the synthesis of this compound under green chemistry conditions?
Strategies include:
Q. How to address discrepancies in spectroscopic data versus computational predictions for this compound?
Discrepancies (e.g., unexpected NMR shifts) may arise from solvent effects, tautomerism, or crystal packing. Validate computational models (e.g., ACD/Labs Percepta) against experimental data, and consider DFT calculations to account for electron delocalization in the imidazole ring .
Q. What role does the benzoate ester group play in the compound's physicochemical properties?
The ester group enhances lipid solubility, facilitating membrane permeability in biological assays. However, it may hydrolyze under acidic/basic conditions, requiring stability studies in buffer solutions. Derivatives like ethyl 4-(((1H-benzimidazol-2-yl)methyl)amino)benzoate show improved thermal stability (mp ~255°C) due to hydrogen bonding .
Q. How to design experiments to study the reactivity of the imidazole ring in this compound?
Key considerations:
- Protecting groups : Use FMOC or benzyl groups to prevent unwanted side reactions during functionalization .
- Electrophilic substitution : Assess reactivity at imidazole N-1 vs. C-2 positions using halogenation or alkylation assays .
- pH-dependent studies : Imidazole's basicity (pKa ~7) influences protonation states and reaction pathways .
Q. What computational methods predict the interaction of this compound with biological targets?
Molecular docking studies (e.g., AutoDock Vina) can model binding to enzymes like EGFR, using crystallographic data from kinase-inhibitor complexes. For example, benzimidazole-hydrazide derivatives show hydrogen bonding with key amino acid residues (e.g., Met769 in EGFR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
